2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound with a molecular formula of C14H18N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the oxazolidinone ring. The final step involves the acylation of the oxazolidinone with 2-methoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the oxazolidinone ring can yield 3-(4-methoxyphenyl)-2-aminomethyl-oxazolidine.
Scientific Research Applications
2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-(4-methoxyphenyl)-2-methoxyacetamide
Uniqueness
2-methoxy-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to the presence of both methoxy groups and an oxazolidinone ring, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
2-methoxy-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-19-9-13(17)15-7-12-8-16(14(18)21-12)10-3-5-11(20-2)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIALUWTLGEPGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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